molecular formula C15H21N3O3 B1603247 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine CAS No. 867291-41-6

4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine

Cat. No.: B1603247
CAS No.: 867291-41-6
M. Wt: 291.35 g/mol
InChI Key: GXFBCIIDDSTHOT-UHFFFAOYSA-N
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Description

4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine is a chemical compound with the molecular formula C₁₅H₂₁N₃O₃ It is characterized by the presence of a piperidine ring substituted with a nitrophenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine typically involves the reaction of 4-nitrobenzaldehyde with piperidine to form an intermediate, which is then reacted with morpholine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon to facilitate the hydrogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst is frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperidinyl morpholine derivatives.

Scientific Research Applications

4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer processes, while the piperidine and morpholine rings can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl]morpholine
  • 1-Methyl-4-[1-(4-nitrophenyl)piperidin-4-yl]piperazine
  • 1-[4-[1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl]piperazin-1-yl]ethanone

Uniqueness

4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitrophenyl group and a morpholine ring allows for diverse interactions and applications that are not observed in similar compounds.

Properties

IUPAC Name

4-[1-(4-nitrophenyl)piperidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c19-18(20)15-3-1-13(2-4-15)16-7-5-14(6-8-16)17-9-11-21-12-10-17/h1-4,14H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFBCIIDDSTHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCOCC2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610674
Record name 4-[1-(4-Nitrophenyl)piperidin-4-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867291-41-6
Record name 4-[1-(4-Nitrophenyl)piperidin-4-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound was prepared from 4-piperidin-4-yl-morpholine (Example 4) and 4-fluoro-nitrobenzene (Aldrich) following the procedure used in Example 1. MS (m+H)+: 292.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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